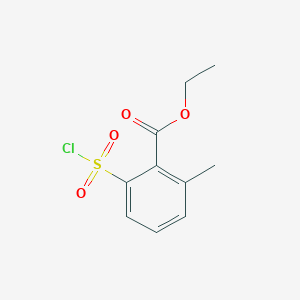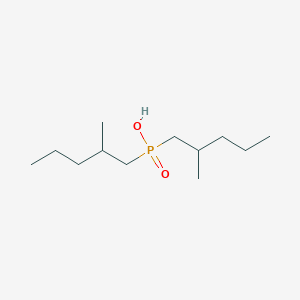
Bis(2-methylpentyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpentyl)phosphinic acid: is an organophosphorus compound with the molecular formula C12H27O2P. It is a phosphinic acid derivative, characterized by the presence of two 2-methylpentyl groups attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with 2-methylpentyl halides under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylpentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylpentyl)phosphinic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can inhibit certain phosphatases, making it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Medicine: The compound’s ability to inhibit enzymes has potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as an extractant in hydrometallurgy. It helps in the selective extraction of metals from ores, improving the efficiency of metal recovery processes .
Mécanisme D'action
The mechanism of action of bis(2-methylpentyl)phosphinic acid involves its interaction with molecular targets, primarily enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the phosphinic acid group and the enzyme’s active site residues. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of enzyme-inhibitor complexes .
Comparaison Avec Des Composés Similaires
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-methylbutyl)phosphinic acid
Comparison: Bis(2-methylpentyl)phosphinic acid is unique due to its specific 2-methylpentyl groups, which confer distinct steric and electronic properties. Compared to bis(2,4,4-trimethylpentyl)phosphinic acid, it has a different branching pattern, affecting its reactivity and binding affinity. The presence of 2-methylpentyl groups also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
185221-71-0 |
|---|---|
Formule moléculaire |
C12H27O2P |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
bis(2-methylpentyl)phosphinic acid |
InChI |
InChI=1S/C12H27O2P/c1-5-7-11(3)9-15(13,14)10-12(4)8-6-2/h11-12H,5-10H2,1-4H3,(H,13,14) |
Clé InChI |
PZYNEQGDCTYVPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CP(=O)(CC(C)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
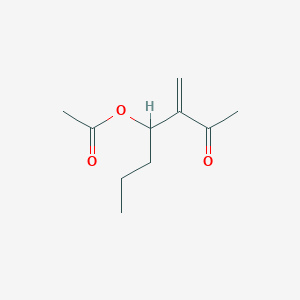
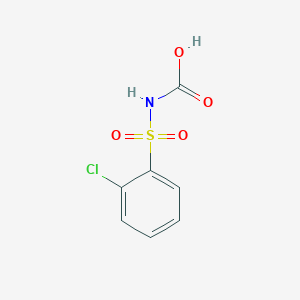
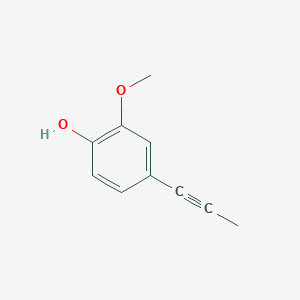
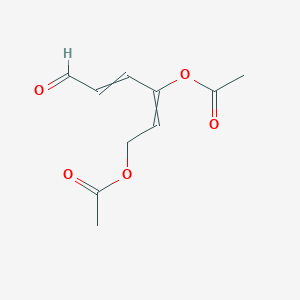
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
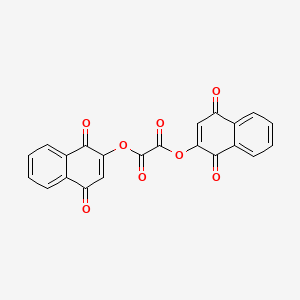
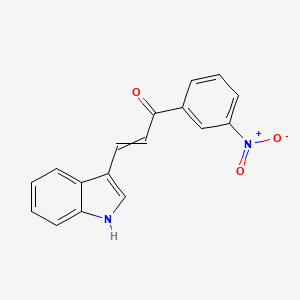
![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)
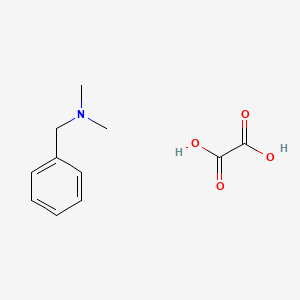
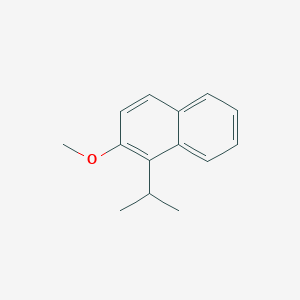
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)
